molecular formula C18H15FN2OS B2475351 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine CAS No. 920453-86-7

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

Cat. No.: B2475351
CAS No.: 920453-86-7
M. Wt: 326.39
InChI Key: TUMNPTDGCQLKKY-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a fluorobenzylthio group and a methoxyphenyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxythiophenol to form 4-fluorobenzylthio-4-methoxyphenyl. This intermediate is then reacted with hydrazine hydrate and a suitable pyridazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as sulfoxides or sulfones.

    Reduction: Reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorobenzylthio group.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is unique due to its specific structural features, such as the combination of the fluorobenzylthio and methoxyphenyl groups attached to the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-16-8-4-14(5-9-16)17-10-11-18(21-20-17)23-12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNPTDGCQLKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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